

Physical and chemical properties of Riodoxol for laboratory use

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Compound of Interest

Compound Name: *Riodoxol*

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Riodoxol: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riodoxol, also known as 2,4,6-Triiodoresorcinol, is a halogenated derivative of resorcinol. It has garnered interest in the scientific community for its potential therapeutic applications, particularly as an antiviral agent. This technical guide provides a comprehensive overview of the physical and chemical properties of **Riodoxol**, along with detailed experimental protocols for its laboratory use, to support researchers and professionals in drug development and related fields.

Physicochemical Properties

Riodoxol is a solid powder at room temperature.^[1] Its core chemical structure and key physicochemical properties are summarized in the table below, providing essential data for experimental design and execution.

Property	Value	Source
IUPAC Name	2,4,6-triiodobenzene-1,3-diol	[1] [2]
Synonyms	Riodoxol, 2,4,6-Triiodoresorcinol	[1] [2]
Chemical Formula	C ₆ H ₃ I ₃ O ₂	[1] [3] [4]
Molecular Weight	487.80 g/mol	[1] [2] [3] [4]
Appearance	Solid powder	[1]
Boiling Point	267.3°C at 760 mmHg	[1]
Density	3.198 g/cm ³	[1]
Solubility	10 mM in DMSO	[1]
Storage	Store at -20°C	[1]

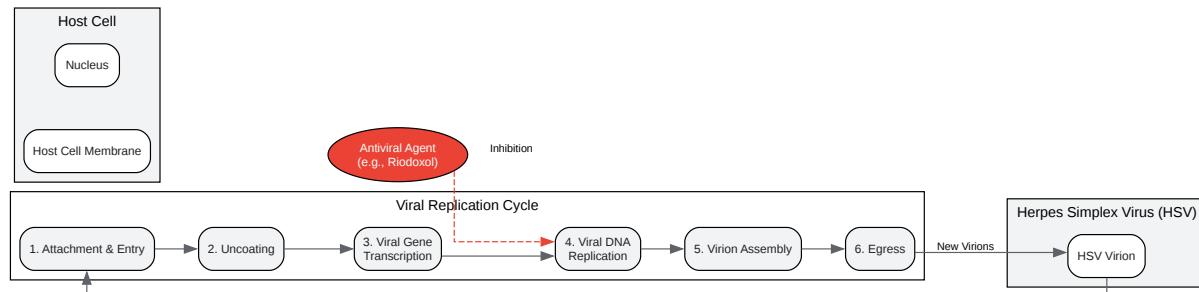
Antiviral Activity and Mechanism of Action

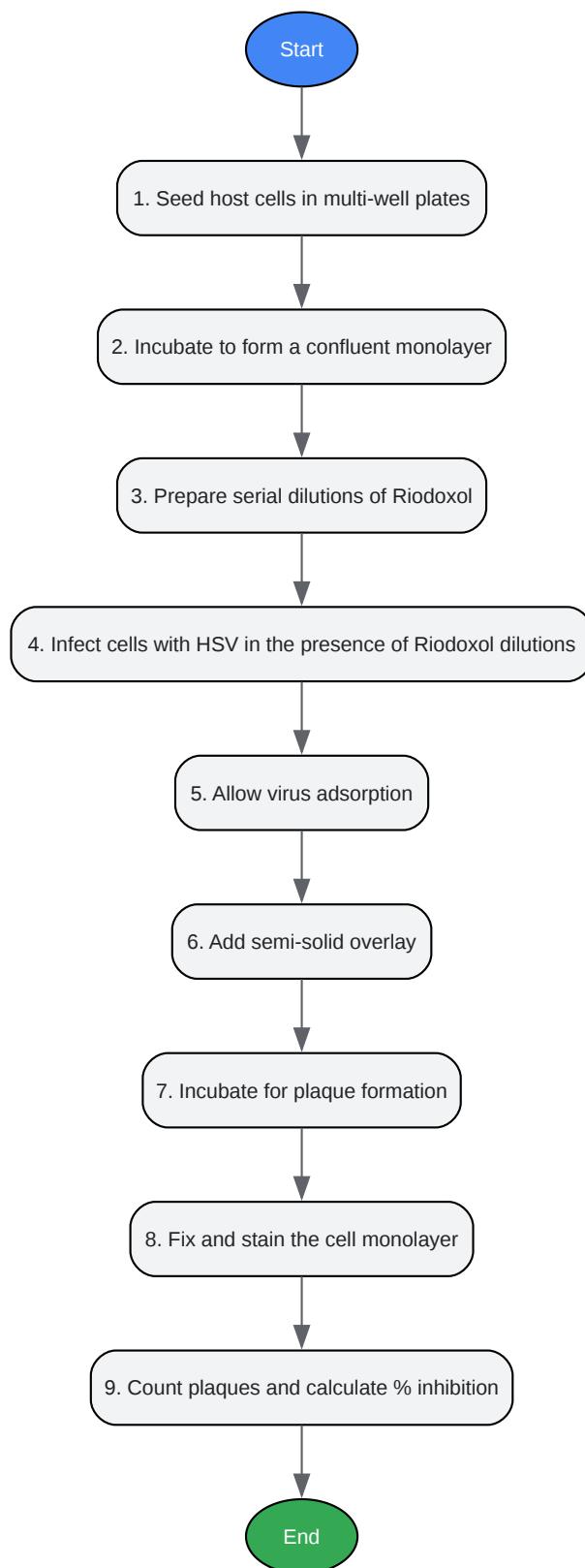
Riodoxol has demonstrated antiviral properties, notably against Herpes Simplex Virus (HSV). [5] While the precise molecular mechanisms are still under investigation, preliminary studies suggest that it affects viral multiplication and maturation. One study indicated that **Riodoxol** does not inhibit the synthesis of viral RNA and proteins in the influenza virus, suggesting a mechanism of action that may be virus-specific or target host cell factors involved in viral replication.[1]

The replication of Herpes Simplex Virus involves a complex cascade of events, including attachment to host cells, entry, uncoating of the viral genome, transcription and translation of viral genes, replication of viral DNA, assembly of new virions, and egress from the cell. Antiviral compounds can interfere with any of these steps. For instance, some antivirals target viral glycoproteins involved in attachment and entry, while others, like nucleoside analogs, inhibit the viral DNA polymerase.[6] Another potential target is the host cell's signaling pathways, such as the NF-κB pathway, which can be modulated by viral infections to create a favorable environment for replication.[7][8][9][10][11]

Further research is required to elucidate the specific molecular targets of **Riodoxol** in the context of HSV infection and to determine if it modulates host signaling pathways like NF-κB.

A hypothetical mechanism for an antiviral agent targeting HSV replication is depicted below.





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